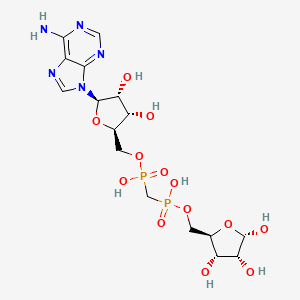

alpha-beta Methylene ADP-ribose

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H25N5O13P2 |

|---|---|

Molecular Weight |

557.34 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy-[[(2R,3S,4R,5S)-3,4,5-trihydroxyoxolan-2-yl]methoxy]phosphoryl]methyl]phosphinic acid |

InChI |

InChI=1S/C16H25N5O13P2/c17-13-8-14(19-3-18-13)21(4-20-8)15-11(24)9(22)6(33-15)1-31-35(27,28)5-36(29,30)32-2-7-10(23)12(25)16(26)34-7/h3-4,6-7,9-12,15-16,22-26H,1-2,5H2,(H,27,28)(H,29,30)(H2,17,18,19)/t6-,7-,9-,10-,11-,12-,15-,16+/m1/s1 |

InChI Key |

ZPZRETFSCSWNDT-DBXCYWGHSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@H](O4)O)O)O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)O)N |

Origin of Product |

United States |

Ii. Methodological Applications in Structural and Mechanistic Biology Research

Structural Elucidation via X-ray Crystallography of Alpha-Beta Methylene (B1212753) ADP-ribose Complexes

X-ray crystallography provides high-resolution, three-dimensional snapshots of molecules, and the use of alpha-beta methylene ADP-ribose has been instrumental in capturing the transient states of enzyme-substrate interactions.

By co-crystallizing an enzyme with this compound, scientists can precisely map the architecture of the active site. The stable complex allows for the detailed visualization of the binding pocket and the specific molecular interactions that govern substrate recognition.

A prime example is the structural study of E. coli 5'-nucleotidase. The crystal structure of the enzyme in complex with this compound revealed the key features of the substrate-binding pocket located in the C-terminal domain. nih.gov The adenine (B156593) base of the inhibitor is held in place by hydrophobic stacking between two phenylalanine residues, while its N1 nitrogen is recognized by an asparagine residue. nih.gov Further interactions involve the ribose group binding to aspartate, glycine, and arginine residues, and two other arginines forming contacts with the phosphate (B84403) groups. nih.gov This detailed structural information provides a model for how the natural substrate, AMP, binds. nih.gov

Table 1: Crystallographic Analysis of E. coli 5'-Nucleotidase with α,β-Methylene-ADP

| Enzyme Component | Interacting Inhibitor Moiety | Key Residues Involved | Type of Interaction |

| C-terminal Domain | Adenine | Phenylalanine, Asparagine | Hydrophobic stacking, H-bonding |

| C-terminal Domain | Ribose | Aspartate, Glycine, Arginine | H-bonding |

| C-terminal Domain | α- and β-phosphates | Arginine | Electrostatic interaction |

| N-terminal Domain | Terminal Phosphate | Catalytic Histidine, Arginine | Coordination to metal ion, Polarization |

Data sourced from Sträter et al. nih.gov

One of the most significant applications of this stable analog is in capturing and analyzing the dynamic conformational changes that proteins undergo upon substrate binding. These changes are often essential for catalytic activity.

The binding of this compound to E. coli 5'-nucleotidase induces a dramatic conformational shift. The enzyme transitions from an "open" form to a "closed" form, which involves a massive 96-degree rotation of the C-terminal domain relative to the N-terminal domain. nih.gov This movement brings the substrate, bound to the C-terminal domain, into close proximity with the catalytic dimetal center located in the N-terminal domain, a prerequisite for the hydrolysis reaction. nih.gov The ability to crystallize the enzyme in this "closed" state, stabilized by the inhibitor, was crucial for understanding the enzyme's catalytic mechanism. nih.gov Similarly, studies on other ATPases have shown that the binding and hydrolysis of nucleotides drive significant conformational changes, which can be dissected using non-hydrolyzable analogs. nih.gov

Biochemical and Biophysical Approaches Employing this compound

Beyond crystallography, this compound is a cornerstone in a variety of biochemical and biophysical assays designed to probe enzyme kinetics and binding thermodynamics.

As a stable analog, this compound acts as a competitive inhibitor for many ADP/ATP-dependent enzymes, making it a valuable tool for kinetic analysis. mdpi.comkhanacademy.org By measuring reaction rates at various concentrations of the inhibitor, researchers can determine key kinetic parameters and understand the mechanism of inhibition. fiveable.meembrapa.brresearchgate.net

It is a well-established inhibitor of ecto-5'-nucleotidase (CD73), an enzyme that converts extracellular AMP to adenosine (B11128). nih.gov Kinetic studies have been used to quantify its inhibitory potency. For instance, derivatives of this compound have been synthesized and evaluated as inhibitors of rat recombinant ecto-5'-nucleotidase, with some derivatives exhibiting high potency with inhibitor constants (Ki) in the low nanomolar range. nih.gov In another study, the alpha-beta methylene analogues of both ADP and ATP were found to be substrates for creatine (B1669601) kinase, although the rate of the reaction was approximately 100,000 times slower than with the natural substrates. nih.gov Such studies are critical for defining substrate specificity and for the development of more potent and selective enzyme inhibitors. nih.gov

Table 2: Selected Kinetic Data for α,β-Methylene-ADP and its Derivatives

| Enzyme | Compound | Species | Kinetic Parameter (Ki) |

| ecto-5'-Nucleotidase (CD73) | N⁶-(4-chlorobenzyl)-α,β-methylene-ADP | Rat | 7.23 nM |

| ecto-5'-Nucleotidase (CD73) | N⁶-phenylethyl-α,β-methylene-ADP | Rat | 8.04 nM |

| ecto-5'-Nucleotidase (CD73) | N⁶-benzyl-α,β-methylene-ADP | Rat | 9.03 nM |

Data sourced from Al-Rashida et al. nih.gov

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the thermodynamic parameters of binding interactions, including affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). malvernpanalytical.comharvard.edu In a typical ITC experiment, a solution of the ligand, such as this compound, is titrated into a sample cell containing the target protein. The heat released or absorbed during the binding event is measured, providing a complete thermodynamic profile of the interaction in a single experiment. malvernpanalytical.comnews-medical.net

This method allows for the precise quantification of how tightly the analog binds to the enzyme. For example, the equilibrium constant for the reaction catalyzed by creatine kinase with Mg[αβCH2]ATP was determined using 31P NMR, revealing that the standard Gibbs free energy (ΔG⁰) for the hydrolysis of the terminal phosphate of this analog is 11.7 kJ/mol less favorable than that for the natural MgATP. nih.gov Such thermodynamic data are invaluable for understanding the driving forces behind molecular recognition and for structure-activity relationship studies. news-medical.netnih.gov

This compound as a Chemical Biology Tool

The unique properties of this compound make it an indispensable chemical biology tool for studying a wide range of biological processes, particularly those involving ADP-ribosylation and purinergic signaling. nih.gov ADP-ribosylation is a post-translational modification where ADP-ribose moieties are transferred from NAD+ to target proteins, regulating critical cellular pathways. nih.gov The stability of this compound allows researchers to dissect the roles of specific enzymes in these pathways without the complication of substrate degradation.

It is widely used as a selective inhibitor to probe the function of ecto-enzymes like ecto-5'-nucleotidase (CD73). sigmaaldrich.comnih.gov By blocking the production of adenosine from AMP, researchers can investigate the downstream effects on cellular signaling, immune responses, and neurotransmission. Its use in both in vitro and in vivo models has helped to elucidate the role of the CD73/adenosine pathway in various physiological and pathological conditions. nih.gov

Dissection of Catalytic Activity from Ligand Binding in "Chanzymes"

A prime example of the utility of α,β-methylene ADP-ribose is in the study of "chanzymes," proteins that possess both ion channel and enzymatic domains. A key member of this class is the Transient Receptor Potential Melastatin 2 (TRPM2) channel, a non-selective cation channel that plays a crucial role in cellular responses to oxidative stress. nih.gov The human TRPM2 channel possesses a C-terminal domain with homology to the NUDT9 hydrolase, an enzyme that degrades ADP-ribose. frontiersin.org However, in human TRPM2, this NUDT9 homology (NUDT9H) domain has lost its enzymatic activity and instead functions as a binding site for ADP-ribose, which, along with calcium, is required for channel activation. frontiersin.orgamegroups.org

The non-hydrolyzable nature of α,β-methylene ADP-ribose (also referred to as AMPCPR) has been instrumental in unequivocally demonstrating that the binding of the ligand, rather than its hydrolysis, is the trigger for channel gating. frontiersin.org Studies have shown that α,β-methylene ADP-ribose can effectively activate the TRPM2 channel, confirming that catalytic activity is not necessary for its function. frontiersin.org This has allowed researchers to isolate and study the conformational changes induced by ligand binding that lead to the opening of the channel pore.

The ability to activate TRPM2 with a non-hydrolyzable analog has been crucial for a variety of experimental approaches, including electrophysiological and structural studies. By using α,β-methylene ADP-ribose, researchers can maintain the channel in an activated state, facilitating the detailed characterization of its open conformation and the allosteric coupling between the ligand-binding domain and the channel gate.

Table 1: Effect of ADP-ribose and its non-hydrolyzable analog on TRPM2 Channel Activity

| Compound | Target Protein | Experimental System | Observed Effect | Reference |

|---|---|---|---|---|

| ADP-ribose | TRPM2 | Whole-cell patch-clamp in TRPM2-HEK293 cells | Triggers inward current | nih.gov |

| α,β-methylene ADP-ribose (AMPCPR) | TRPM2 | Electrophysiological recordings | Channel activation | frontiersin.org |

| cADPR | TRPM2 | Whole-cell patch-clamp in hTRPM2-HEK cells | Potentiates TRPM2 activity in the presence of heat | nih.gov |

Probing Structure-Activity Relationships of ADP-ribose-Dependent Processes

Beyond its application in studying chanzymes, α,β-methylene ADP-ribose and other non-hydrolyzable analogs are invaluable tools for probing the structure-activity relationships (SAR) of a wide range of ADP-ribose-dependent processes. These processes are mediated by a diverse set of proteins, including ADP-ribosyltransferases (ARTs) like the poly(ADP-ribose) polymerases (PARPs), and proteins containing ADP-ribose binding modules, such as macrodomains. nih.gov

By systematically modifying the structure of ADP-ribose, as is done in the creation of α,β-methylene ADP-ribose, and observing the effects on protein binding and function, researchers can map the critical interactions between the ligand and its target protein. For instance, comparing the binding affinity of ADP-ribose with that of its non-hydrolyzable analog can reveal the importance of the pyrophosphate linkage for recognition by a particular protein.

In the context of PARPs, which are key enzymes in DNA repair and other cellular processes, non-hydrolyzable analogs can help to distinguish between the binding of the NAD+ substrate and the subsequent steps of catalysis and polymer elongation. nih.gov Similarly, for macrodomains, which are protein modules that recognize and bind ADP-ribose and play roles in signaling and immunity, comparing the binding of the natural ligand to its analogs provides insights into the specificity of these interactions. For example, studies on the Af1521 macrodomain have shown a high affinity for ADP-ribose, and the use of analogs helps to delineate the structural requirements for this binding. nih.gov

The development of a variety of ADP-ribose analogs, including those with modifications to the ribose or adenine moieties, has further expanded the toolkit for SAR studies. These investigations are not only fundamental to understanding the basic biology of ADP-ribosylation but are also crucial for the rational design of inhibitors for therapeutic purposes, for example, in the development of drugs targeting PARPs for cancer therapy or viral macrodomains as antiviral agents.

Iii. Research on Specific Molecular and Enzymatic Interactions

Transient Receptor Potential Cation Channel, Subfamily M, Member 2 (TRPM2)

The Transient Receptor Potential Melastatin 2 (TRPM2) channel is a calcium-permeable, non-selective cation channel activated by a range of stimuli, including oxidative stress and NAD+-related metabolites like ADP-ribose (ADPR). nih.gov Its activation is linked to various physiological processes and diseases, making it a significant therapeutic target. nih.govnih.gov

Mechanistic Investigations of Alpha-Beta Methylene (B1212753) ADP-ribose-Mediated TRPM2 Gating

The gating of the TRPM2 channel is a complex process initiated by the binding of ADPR. frontiersin.org A crucial component in this mechanism is the NUDT9 homology (NUDT9H) domain located in the cytosolic C-terminus of the human TRPM2 channel. frontiersin.orgnih.gov This domain, homologous to the NUDT9 enzyme that degrades ADPR, serves as the binding site for ADPR, which in turn initiates the channel gating process. frontiersin.org

Research has demonstrated that the catalytic activity of the NUDT9H domain is not required for channel activation. frontiersin.org In fact, evidence suggests that catalytic activity might even be detrimental to the activation of human TRPM2. frontiersin.org This is supported by studies utilizing the non-hydrolyzable ADPR analog, alpha-beta methylene ADP-ribose (also known as AMPCPR). This analog readily activates the channel, confirming that the binding of the ligand, rather than its breakdown, is the key to gating. frontiersin.org Cryo-electron microscopy structures of human TRPM2 in different states (apo, ADPR-bound, and ADPR- and Ca2+-bound) have revealed the conformational changes that occur upon ligand binding. nih.gov In the absence of a ligand, the channel is in a closed, autoinhibited state. The binding of ADPR disrupts this state, leading to significant conformational alterations that prime the channel for opening, a process that is further facilitated by the binding of calcium. nih.gov

Interestingly, the functional role of the NUDT9H domain has diverged between species. In the sea anemone Nematostella vectensis, the NUDT9H domain retains its enzymatic function, degrading ADPR to reduce agonist concentration. frontiersin.org In contrast, the human TRPM2 NUDT9H domain has lost this enzymatic activity and functions solely as a ligand-binding domain to initiate gating. frontiersin.org

Delineation of Specific Binding Interactions within the TRPM2 Ligand Binding Domain

The binding of ADPR to the TRPM2 channel is a classic ligand-receptor interaction that does not involve covalent modification. amegroups.org The primary binding site for ADPR was initially thought to be exclusively within the C-terminal NUDT9H domain. amegroups.orgelifesciences.org However, more recent research has identified a second, novel ADPR binding site within the N-terminal MHR1/2 domain of the channel. nih.govelifesciences.org This MHR1/2 binding site is now considered the orthosteric site, crucial for channel activation across species, while the NUDT9H domain acts as a second binding site that assists in activation in vertebrates. elifesciences.org

The interaction between ADPR and the NUDT9H domain is highly specific. The terminal ribose moiety of ADPR, particularly the proper configuration of its C1''-hydroxyl group, plays a pivotal role in the activation process. amegroups.org Site-directed mutagenesis studies, guided by homology modeling and docking, have identified specific amino acid residues within the NUDT9H domain that are critical for this interaction. nih.govamegroups.org Specifically, Arg1433 and Tyr1349 have been shown to form crucial hydrogen bonds with the terminal ribose of ADPR, and abrogating these bonds interferes with channel activation. nih.govnih.gov

The discovery of two distinct ADPR binding sites has led to a more nuanced understanding of TRPM2 activation. It is now believed that the synergistic binding of ADPR to both the MHR1/2 and NUDT9H domains, along with the binding of Ca2+ in the transmembrane domain, is required for full channel activation in vertebrates. elifesciences.org

Evaluation of this compound as a Partial Agonist or Antagonist for TRPM2

Studies using synthetic analogs of ADPR have been crucial in understanding the structure-activity relationship at the TRPM2 channel. While ADP alone does not show significant agonist or antagonist activity, modifications to the terminal ribose of ADPR can dramatically alter its effect. nih.govnih.gov

Analogs where the terminal ribose is modified or replaced often lose their ability to activate the channel and instead act as antagonists. nih.gov For instance, ADPR derivatives with hydrophobic substitutions at the beta-phosphate, such as beta-methyl-ADP and beta-tetrahydrofuran-2-yl-methyl (THF)-ADP, have been shown to be significant antagonists of ADPR-dependent channel activation. amegroups.cn The antagonistic efficacy of these compounds increases as their shape more closely resembles the terminal ribose. amegroups.cn

ADP-ribose Pyrophosphatases (ADPRase) and Nudix Hydrolases

ADP-ribose pyrophosphatases (ADPRases) are a family of enzymes that hydrolyze ADP-ribose. nih.gov They belong to the larger Nudix (Nucleoside diphosphate (B83284) linked moiety X) hydrolase superfamily. nih.gov These enzymes play a crucial role in cellular metabolism and signaling by controlling the levels of ADP-ribose and related molecules. nih.govfrontiersin.org Nudix hydrolases are characterized by a conserved sequence motif and are involved in the hydrolysis of a variety of nucleotide diphosphate compounds. nih.gov Some Nudix enzymes, like NUDT9, are highly specific for ADPR. nih.gov

Elucidation of Catalytic Mechanisms in Bacterial ADP-ribose Pyrophosphatase (e.g., Escherichia coli ADPRase)

The catalytic mechanism of ADP-ribosylation involves a nucleophilic substitution reaction where an acceptor molecule attacks the anomeric C1″ atom of NAD+, leading to the departure of nicotinamide (B372718) and the formation of a covalent bond between the acceptor and ADP-ribose. nih.gov The hydrolysis of ADP-ribose by ADPRases is a critical reverse reaction.

In some hydrolases, a substrate-assisted mechanism is employed. For example, in MacroD-type macrodomains, a water molecule is coordinated in a way that allows it to attack the C1″ of the ADP-ribosyl group, proceeding through an S_N2 type mechanism. nih.gov

Magnesium ions are essential cofactors for the catalytic activity of many enzymes that interact with nucleotides, including ADPRases. nih.govnih.gov In the catalytic site, Mg2+ ions play a crucial role in coordinating the nucleotide substrate, which is necessary for efficient catalysis. nih.gov It is estimated that over 90% of cellular ATP exists in a complex with Mg2+. diva-portal.org The high charge density of the Mg2+ ion allows it to function as a potent Lewis acid, attracting electrons from the phosphorus atom of a phosphate (B84403) group and increasing its electrophilicity for catalysis. diva-portal.org

Studies on enzymes like E. coli F1-ATPase have shown that specific amino acid residues, often acidic residues like aspartate and glutamate, are involved in coordinating the Mg2+ ion within the catalytic site, sometimes through intervening water molecules. nih.gov The precise positioning of the Mg2+ ion is critical; its absence or improper coordination can lead to a significant reduction or complete loss of catalytic activity. nih.govdiva-portal.org For instance, in adenylate kinase, Mg2+ induces a conformational rearrangement of the substrates, optimizing the angle for phosphoryl transfer. diva-portal.org Similarly, in DNA polymerase β, both a nucleotide-binding and a catalytic Mg2+ ion are required for the proper assembly of the active site and the subsequent chemical reaction. In the nitrogenase enzyme from Klebsiella pneumoniae, the addition of Mg2+ and ADP significantly increases the stability of the Fe protein component. researchgate.net

Characterization of Active Site Water Molecules in Nucleophilic Attack

The catalytic mechanism of ADP-ribose hydrolysis by enzymes like human NUDT5 (hNUDT5) involves a precisely orchestrated nucleophilic attack on the α-phosphate of the ADP-ribose (ADPR) substrate. A critical player in this reaction is a conserved water molecule located within the enzyme's active site. nih.gov Structural studies of hNUDT5 in complex with the non-hydrolyzable ADPR analogue, α,β-methyleneadenosine diphosphoribose (AMPCPR), have provided a snapshot of the transition state, revealing the strategic positioning of this water molecule. nih.gov

This conserved water molecule is primed for its role as the nucleophile. nih.gov In the transition-state structure of hNUDT5, this water molecule is found at an ideal position to attack the α-phosphate of the substrate. nih.gov Its activation is facilitated by the surrounding amino acid residues and metal ions. Specifically, the side chain of the residue Glu166, located on loop L9 of the enzyme, undergoes a conformational change to interact with the water molecule. nih.gov This interaction allows Glu166 to function as a catalytic base, deprotonating the water molecule to generate a highly reactive hydroxyl ion. nih.gov This deprotonated water molecule then carries out the nucleophilic attack on the α-phosphate of ADPR. nih.gov The process is further assisted by the presence of three Mg²⁺ ions in the active site, which are involved in activating the nucleophile and ensuring proper binding of the substrate. nih.gov

Molecular Basis of Human NUDT5 (hNUDT5) Catalysis

Human NUDT5 (hNUDT5), also known as NUDIX5, is a pyrophosphatase that plays a significant role in regulating the intracellular levels of ADP-ribose (ADPR) by hydrolyzing it into AMP and ribose 5'-phosphate. nih.gov This enzymatic activity is crucial for preventing the non-enzymatic ADP-ribosylation of proteins. nih.gov The molecular basis of hNUDT5 catalysis has been elucidated through structural and kinetic studies, particularly those utilizing the non-hydrolyzable ADPR analogue, α,β-methyleneadenosine diphosphoribose (AMPCPR). nih.govoup.com By forming a complex of hNUDT5 with AMPCPR and three Mg²⁺ ions, researchers have been able to capture a representation of the enzyme's transition state during catalysis. nih.gov

These studies have revealed that hNUDT5 functions as a homodimer. The binding of the substrate and the catalytic reaction occur within a well-defined active site. The hydrolysis of ADPR is a metal-dependent process, with three metal ions, typically Mg²⁺, bound at the active site. nih.gov These ions are coordinated by surrounding residues and water molecules and are essential for mediating the interactions between the α-phosphate of the substrate and the enzyme. nih.gov The catalytic mechanism involves a nucleophilic attack by an activated water molecule on the α-phosphate of ADPR, a process facilitated by key catalytic residues. nih.gov Interestingly, while hNUDT5 hydrolyzes ADPR at the Pα position, it attacks other substrates like 8-oxo-dGDP at the Pβ position, indicating a diversity in its hydrolysis mechanisms to accommodate its broad substrate specificity. oup.com

Through a combination of structural analysis of the hNUDT5-AMPCPR complex and site-directed mutagenesis studies, specific amino acid residues critical for substrate recognition and catalytic activity have been identified. nih.gov These residues play distinct roles in the binding of the substrate and the execution of the catalytic reaction. nih.gov

Key Residues in hNUDT5 Catalysis

| Residue | Function | Reference |

|---|---|---|

| Trp28 | Substrate Binding | nih.gov |

| Trp46 | Substrate Binding | nih.gov |

| Arg51 | Substrate Binding and Catalysis | nih.gov |

| Arg111 | Catalysis | nih.gov |

| Glu112 | Catalysis (Nudix motif) | nih.gov |

| Glu116 | Catalysis (Nudix motif) | nih.gov |

The residues Trp28 and Trp46 are important for the initial binding of the substrate, ensuring its correct orientation within the active site. nih.gov Arg51 is involved in both substrate binding and the catalytic process itself. nih.gov The residues Glu112 and Glu116 are part of the conserved Nudix motif and are critical for catalysis, along with Arg111. nih.gov As previously mentioned, Glu166 plays a pivotal role as the catalytic base, activating the nucleophilic water molecule. nih.gov

Ecto-5'-Nucleotidase (CD73)

Ecto-5'-nucleotidase (CD73) is a membrane-bound enzyme that catalyzes the extracellular hydrolysis of adenosine (B11128) monophosphate (AMP) to produce adenosine. acs.org This function makes CD73 a key player in adenosinergic signaling, which has significant implications in various physiological and pathological processes, including cancer. acs.org Consequently, inhibitors of CD73 are being actively investigated as potential cancer therapeutics. acs.orgnih.gov The compound α,β-methylene ADP (also known as AOPCP) has served as a foundational lead structure for the development of potent and selective CD73 inhibitors. acs.org

Alpha-beta methylene ADP (AOPCP) and its derivatives act as competitive inhibitors of ecto-5'-nucleotidase (CD73). nih.govresearchgate.net This mechanism of inhibition arises from the structural similarity of these compounds to the natural substrate, AMP. The inhibitors bind to the active site of the enzyme, thereby preventing the binding and subsequent hydrolysis of AMP. The methylene bridge between the alpha and beta phosphates in AOPCP makes it resistant to hydrolysis by the enzyme, allowing it to occupy the active site for a prolonged period. researchgate.net X-ray crystallography studies of CD73 in complex with AOPCP derivatives have provided detailed insights into the binding modes of these competitive inhibitors. nih.govresearchgate.net These studies have shown that the interactions of the bisphosphonate and ribose groups with both the C-terminal and N-terminal domains of the enzyme are key features of their binding. nih.gov

The α,β-methylene ADP (AOPCP) scaffold has proven to be a valuable starting point for the structure-guided design of more potent and selective CD73 inhibitors. acs.orgacs.org By systematically modifying various positions of the AOPCP molecule, researchers have been able to significantly improve its inhibitory potency. acs.org For instance, the introduction of small polar or lipophilic residues at the 2-position of the adenine (B156593) ring has led to inhibitors with Kᵢ values in the low nanomolar range. nih.gov Specifically, 2-iodo- and 2-chloro-adenosine-5′-O-[(phosphonomethyl)phosphonic acid] have been identified as particularly potent inhibitors. nih.gov

Furthermore, substitutions at the N⁶-position of the adenine ring have also been explored. acs.org N⁶-monosubstitution with (ar)alkylamino groups has been shown to be more effective at enhancing potency than symmetrical N⁶,N⁶-disubstitution. acs.org These structure-activity relationship (SAR) studies, guided by co-crystal structures, have provided valuable insights into the binding pocket of CD73 and have facilitated the development of inhibitors with improved pharmacological properties, including high metabolic stability. acs.orgresearchgate.net

Potency of Selected CD73 Inhibitors based on the AOPCP Scaffold

| Compound | Modification | Kᵢ towards human CD73 | Reference |

|---|---|---|---|

| 2-iodo-adenosine-5′-O-[(phosphonomethyl)phosphonic acid] | 2-Iodo substitution | 3-6 nM | nih.gov |

| 2-chloro-adenosine-5′-O-[(phosphonomethyl)phosphonic acid] | 2-Chloro substitution | 3-6 nM | nih.gov |

Interactions with Other ADP-ribose-Binding or Metabolizing Proteins

Beyond its well-characterized interactions with hNUDT5 and CD73, α,β-methylene ADP-ribose and its parent molecule, ADP-ribose, are recognized by a variety of other proteins involved in ADP-ribose metabolism and signaling. These interactions are crucial for a range of cellular processes, from DNA repair to chromatin remodeling. nih.govnih.govnih.gov

One important class of ADP-ribose binding modules is the macro domain. nih.govoup.com These domains are found in a variety of proteins, including those associated with poly(ADP-ribose) polymerases (PARPs). oup.com Macro domains can recognize and bind to ADP-ribose with high affinity, often in the nanomolar range. nih.gov For example, the Af1521 protein from Archaeoglobus fulgidus contains a macro domain that binds ADP-ribose in an L-shaped cleft on the protein surface. nih.gov This binding is highly specific, with a network of noncovalent interactions contributing to the high affinity. nih.gov

In addition to dedicated binding modules, other enzymes that metabolize ADP-ribose and related molecules exist. For instance, hNUDT9 is another human ADP-ribose pyrophosphatase that, unlike the dimeric hNUDT5, is active as a monomer and is highly specific for ADPR. The study of how α,β-methylene ADP-ribose interacts with these other proteins can provide valuable insights into the broader landscape of ADP-ribose signaling and metabolism. The use of such non-hydrolyzable analogs is a key strategy for trapping enzyme-substrate complexes and elucidating the structural and mechanistic details of these interactions.

Research on Macro Domain Recognition of ADP-ribose

Macro domains are conserved protein modules found in all kingdoms of life that are known to bind ADP-ribose and its derivatives, playing crucial roles in processes such as DNA repair and the regulation of chromatin structure. nih.govacs.orgwikipedia.orgnih.govnih.gov The binding affinity for ADP-ribose is often in the nanomolar to micromolar range, indicating a high degree of specificity. wikipedia.org Structural studies of macro domains, such as Af1521 from Archaeoglobus fulgidus, reveal a well-defined binding pocket that accommodates the ADP-ribose molecule. wikipedia.org This pocket facilitates numerous non-covalent interactions, including hydrogen bonds and hydrophobic stacking, which contribute to the high-affinity binding. wikipedia.org

Key features of macro domain recognition of ADP-ribose include:

A conserved ligand-binding pocket: This pocket is a characteristic feature of the macro domain fold. acs.orgnih.govnih.gov

Specificity for the adenine base: The adenine moiety of ADP-ribose is recognized through specific interactions. wikipedia.org

Interaction with the phosphate groups: The phosphate backbone of ADP-ribose is stabilized by interactions with the protein. wikipedia.org

Recognition of the distal ribose: The second ribose ring of ADP-ribose also forms specific contacts within the binding pocket. wikipedia.org

While extensive research has been conducted on the interaction between macro domains and ADP-ribose, as well as poly(ADP-ribose), there is currently a lack of specific published research detailing the direct binding or recognition of This compound by macro domains. The substitution of an oxygen atom with a methylene group in the pyrophosphate chain could potentially alter the conformation and electrostatic properties of the molecule, which may affect its ability to fit into the macro domain's binding pocket. However, without experimental data, any potential interaction remains speculative.

Modulation of Extracellular Purine (B94841) Metabolism through Ecto-Nucleotidase Inhibition

Extracellular purine metabolism, primarily regulated by ecto-nucleotidases such as ecto-5'-nucleotidase (CD73), plays a critical role in various physiological and pathological processes, including immune responses and cancer. mdpi.com CD73 catalyzes the hydrolysis of adenosine monophosphate (AMP) to adenosine, a molecule with potent immunosuppressive functions. mdpi.com Consequently, inhibitors of CD73 are of significant interest as potential cancer therapeutics. nih.govnih.gov

alpha-beta Methylene ADP (also known as α,β-Methylene-ADP, AOPCP, or AMPCP), a non-hydrolyzable analog of ADP and structurally very similar to this compound, has been identified as a potent competitive inhibitor of CD73. mdpi.commorressier.com The methylene bridge between the alpha and beta phosphates makes the molecule resistant to hydrolysis by ecto-nucleotidases. morressier.com

Research has shown that alpha-beta Methylene ADP serves as a lead compound for the development of more potent CD73 inhibitors. nih.govnih.gov Structure-activity relationship (SAR) studies have demonstrated that modifications at various positions of the adenosine moiety can significantly enhance inhibitory potency. nih.govmdpi.comnih.gov For instance, substitutions at the N6 and C2 positions of the adenine ring have yielded highly potent inhibitors. nih.govmdpi.com

The table below summarizes the inhibitory constants (Ki) of alpha-beta Methylene ADP and some of its derivatives against CD73.

| Compound Name | Target Enzyme | Ki (nM) | Source(s) |

| alpha-beta Methylene ADP (AMPCP) | Human CD73 | 88 | mdpi.com |

| N6-benzyl-alpha-beta Methylene ADP | Rat eN | 9.03 | nih.gov |

| N6-(2-phenylethyl)-alpha-beta Methylene ADP | Rat eN | 8.04 | nih.gov |

| N6-(4-chlorobenzyl)-alpha-beta Methylene ADP | Rat eN | 7.23 | nih.gov |

| 2-chloro-alpha-beta Methylene ADP | Human CD73 | 6 | mdpi.com |

| 2-iodo-alpha-beta Methylene ADP | Human CD73 | 3-6 | acs.orgnih.gov |

This table is interactive. You can sort and filter the data.

The structural basis for the inhibition of ecto-5'-nucleotidase by alpha-beta Methylene ADP has been elucidated through X-ray crystallography. ontosight.ai These studies show that the inhibitor binds in the substrate-binding pocket at the interface of the N-terminal and C-terminal domains of the enzyme. The adenine moiety is typically sandwiched between two phenylalanine residues through hydrophobic stacking interactions, while the ribose and phosphate groups form hydrogen bonds with various amino acid residues. ontosight.ai

Analysis of Ribose-Phosphate Pyrophosphokinase Inhibition

Ribose-phosphate pyrophosphokinase (also known as phosphoribosyl pyrophosphate synthetase, PRPPs) is a key enzyme in cellular metabolism, responsible for the synthesis of phosphoribosyl pyrophosphate (PRPP). nih.govresearchgate.net PRPP is an essential precursor for the de novo and salvage pathways of purine and pyrimidine (B1678525) nucleotide synthesis. nih.gov The activity of PRPPs is allosterically regulated, with ADP being a key inhibitor. nih.gov

The inhibitory effect of ADP on PRPPs is crucial for the feedback regulation of nucleotide biosynthesis. nih.gov However, there is a lack of direct scientific literature investigating the specific inhibition of Ribose-Phosphate Pyrophosphokinase by This compound . While non-hydrolyzable ATP analogs have been studied as inhibitors of other nucleotide-metabolizing enzymes, specific data on the interaction of this compound with PRPPs is not available. nih.gov

Given that ADP is a known allosteric inhibitor of PRPPs, it is conceivable that a structurally similar molecule like this compound might also interact with the enzyme. However, the presence of the additional ribose group and the methylene substitution in the pyrophosphate chain would likely influence its binding affinity and inhibitory potential. Without dedicated research on this specific interaction, any potential inhibitory activity remains unconfirmed.

Iv. Research on Synthetic Strategies and Derivatization

Methodologies for the Chemical Synthesis of Alpha-Beta Methylene (B1212753) ADP-ribose

The synthesis of alpha-beta methylene ADP-ribose, also known as adenosine-5'-O'-[(phosphonomethyl)phosphonic acid] (AOPCP), requires specialized chemical strategies to construct its characteristic non-hydrolyzable pyrophosphate bridge. rsc.orguni-bonn.de These methods are designed to be versatile, allowing for the creation of a wide range of derivatives for detailed biological study.

A central challenge in creating analogues of biologically active nucleotides like ADP-ribose is the lability of the pyrophosphate (P-O-P) linkage, which is readily cleaved by cellular pyrophosphatases. rsc.orgrsc.org To overcome this, researchers have focused on developing pyrophosphate mimics that retain the structural and electronic properties of the original group while offering enhanced stability.

The defining feature of this compound is the replacement of the oxygen atom linking the two phosphates with a methylene (CH₂) group, creating a phosphonate-phosphate (P-C-P) linkage. rsc.org This substitution renders the molecule resistant to enzymatic hydrolysis by pyrophosphatases. rsc.org The methylene bis-phosphonate analogue of ADPR (referred to as AMPCPR) has been instrumental in structural biology, enabling the crystallization of ADPR targets bound to this stable mimic. rsc.org

Synthetic strategies often involve the use of methylenebis(phosphonic dichloride) to directly phosphorylate a protected nucleoside under basic conditions. uni-bonn.deuniversiteitleiden.nl Another approach employs phosphonoacetic acid, where tandem N,N′-dicyclohexylcarbodiimide (DCC) coupling reactions are used to link protected adenosine (B11128) and ribose building blocks to the phosphonoacetate core. rsc.org While these phosphonoacetate analogues were designed to reduce the negative charge of the pyrophosphate mimic, they demonstrated the critical importance of the complete pyrophosphate motif for biological activity at certain receptors like TRPM2. rsc.orgrsc.org

Both solid-phase and solution-phase methodologies have been successfully employed to synthesize this compound and its derivatives. The choice of approach often depends on the desired scale, purity requirements, and the complexity of the target molecule.

Solution-Phase Synthesis: This traditional approach offers flexibility and is often used for creating specific, highly characterized analogues. A common solution-phase method is a convergent synthetic strategy. uni-bonn.de This involves preparing the modified nucleoside intermediate first, followed by phosphorylation with an agent like methylenebis(phosphonic dichloride) to yield the final AOPCP derivative. uni-bonn.de Another key technique is the use of P(III)-P(V) phosphoramidite-based chemistry to construct the pyrophosphate bridge. acs.orgnih.gov This method involves coupling a 5'-O-phosphoryl component with a 5'-phosphoramidite of a protected nucleoside. acs.orgnih.gov

Solid-Phase Synthesis: Solid-phase synthesis (SPS) is particularly advantageous for the repetitive assembly of oligo-ADP-ribose chains and for creating libraries of analogues. nih.govrsc.orgnih.gov In this method, a starting molecule, such as a protected phosphoribose moiety, is immobilized on a solid support like a Tentagel resin. rsc.orgnih.gov The synthesis then proceeds through iterative cycles of coupling and deprotection. rsc.org Phosphoramidite (B1245037) chemistry is a cornerstone of this approach, where an advanced phosphoramidite building block is used in repeating pyrophosphate formation steps. nih.govrsc.orgrsc.org This methodology has been used to successfully synthesize linear ADP-ribose oligomers up to a pentamer. rsc.org On-resin installation of the ADP moiety can be achieved by activating an adenosine phosphoramidite with an agent like 5-(ethylthio)-1H-tetrazole (ETT), coupling it to an immobilized phosphomonoester, and then oxidizing the resulting intermediate. nih.govnih.gov

Design and Evaluation of Modified this compound Analogues for Enhanced Research Utility

The stable P-C-P backbone of this compound serves as a robust scaffold for further modifications. By systematically altering different parts of the molecule, researchers can develop potent and selective tools to probe the function of specific enzymes and receptors. uni-bonn.denih.gov

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule interacts with its biological target. For this compound, SAR studies have been crucial in developing highly potent inhibitors for enzymes like ecto-5'-nucleotidase (eN, CD73), a target in cancer therapy. uni-bonn.denih.gov

Using alpha-beta methylene ADP (AOPCP) as a lead structure, derivatives have been synthesized with modifications at various positions of the adenosine moiety, including the N⁶-, C2-, and C8-positions. uni-bonn.denih.gov Research has shown that substitutions at the N⁶-position of the adenine (B156593) ring, particularly with (ar)alkylamino groups, lead to a significant improvement in inhibitory potency against ecto-5'-nucleotidase. nih.gov For instance, N⁶-monosubstitution was found to be superior to N⁶,N⁶-disubstitution. nih.gov These systematic modifications have yielded some of the most potent ecto-5'-nucleotidase inhibitors known to date. uni-bonn.de

| Compound ID | Modification on AOPCP Scaffold | Target | Effect on Potency (Kᵢ) |

|---|---|---|---|

| 10g (PSB-12379) | N⁶-benzyl | rat eN | 9.03 nM |

| 10h (PSB-12425) | N⁶-phenylethyl | rat eN | 8.04 nM |

| 10l (PSB-12441) | N⁶-(4-chlorobenzyl) | rat eN | 7.23 nM |

| 10q (PSB-12431) | Replacement of 6-NH with O (N⁶-benzyl derivative) | rat eN | 9.20 nM |

| 10r (PSB-12553) | Replacement of 6-NH with S (N⁶-benzyl derivative) | rat eN | 9.50 nM |

Data derived from a study on α,β-Methylene-ADP (AOPCP) derivatives as ecto-5'-Nucleotidase inhibitors. nih.gov The table showcases how systematic modifications to the AOPCP lead structure impact its inhibitory constant (Ki) against rat ecto-5'-Nucleotidase (eN).

The ultimate goal of synthesizing modified this compound analogues is to create molecular probes with properties tailored for specific biological applications. This involves fine-tuning both the stability and the selectivity of the molecule.

Stability: The primary stabilization comes from the methylene (P-C-P) linkage, which prevents hydrolysis by pyrophosphatases. rsc.org Further stability can be engineered. For example, replacing the ribose ring oxygen with sulfur to create 4-thioribose analogues results in glycosidic linkages that are significantly more stable towards enzymatic degradation. nih.gov Such stabilized probes are invaluable for structural and functional studies where the lability of the natural compound would be a limiting factor. nih.gov

Selectivity: By leveraging SAR data, analogues can be designed to be highly selective for one biological target over others. The development of AOPCP derivatives as inhibitors of ecto-5'-nucleotidase (CD73) is a prime example. nih.gov Selected potent compounds from these studies showed high selectivity for ecto-5'-nucleotidase over other ecto-nucleotidases and ADP-activated P2Y receptors. nih.gov This selectivity is critical for developing tool compounds that can be used to dissect specific biological pathways without causing off-target effects. Furthermore, these highly selective compounds were also found to possess high metabolic stability when tested with liver microsomes and in blood plasma, enhancing their utility as pharmacological tools. uni-bonn.de

V. Advanced Research Perspectives and Future Directions

Application in Advanced Biophysical and Computational Studies

The non-hydrolyzable nature of alpha-beta Methylene (B1212753) ADP-ribose makes it an exceptional tool for dissecting the structural and dynamic interactions between ADP-ribose and its binding proteins.

Biophysical Studies: The primary application of this analog is in structural biology, particularly X-ray crystallography. By co-crystallizing a target protein with alpha-beta Methylene ADP-ribose, researchers can capture a high-resolution snapshot of the enzyme-substrate complex in a near-transition state. A prime example is the elucidation of the crystal structure of human ADP-ribose pyrophosphatase NUDT5 in complex with this compound (PDB ID: 3BM4). rcsb.orgebi.ac.uk This study provided critical insights into the molecular mechanism of ADP-ribose hydrolysis by revealing the key amino acid residues involved in substrate binding and catalysis within the NUDT5 active site. rcsb.org Such stable complexes are invaluable for understanding the precise geometry, coordination, and conformational changes that occur during enzymatic reactions.

Computational Modeling: The stable structure of this compound also benefits computational studies. Molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the binding of ligands to proteins. nih.gov Using the coordinates from crystal structures like 3BM4, computational biologists can model the interactions of this compound with high accuracy. These models can then be used to simulate how changes to either the ligand or the protein would affect binding affinity and specificity. For instance, simulations can help explain the selectivity of inhibitors for different ADP-ribose processing enzymes, such as distinguishing between members of the PARP family or various hydrolases. nih.govmdpi.com This in silico approach allows for the high-throughput screening of virtual compound libraries and the rational design of new, more potent, and selective modulators.

| Technique | Application | Key Insights Gained | Reference |

|---|---|---|---|

| X-Ray Crystallography | Determining the 3D structure of protein-ligand complexes. | Reveals precise binding orientation, key amino acid interactions, and active site geometry. | rcsb.org |

| Molecular Docking | Predicting the preferred binding mode of a ligand to a protein. | Identifies potential inhibitors and explains binding selectivity. | nih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the movement and interaction of the protein-ligand complex over time. | Provides information on complex stability, conformational changes, and binding free energies. | nih.gov |

Exploration of Novel Biological Targets for this compound

ADP-ribosylation regulates a vast array of cellular processes, including DNA damage repair, transcription, and immune responses. nih.govnih.gov The enzymes that write, read, and erase this modification are key players in cellular signaling. mdpi.comnih.gov this compound serves as a crucial piece of "bait" for identifying previously unknown proteins that interact with ADP-ribose.

Because the analog is stable, it can trap proteins that have a transient or low-affinity interaction with the natural molecule, such as "eraser" enzymes (hydrolases) or "reader" proteins that recognize the ADP-ribose signal. nih.gov By using this compound in pull-down or affinity chromatography experiments coupled with mass spectrometry, researchers can isolate and identify these binding partners from complex cell lysates. This approach is central to chemical genetics and proteomics strategies aimed at mapping the full "ADP-ribosylome". amegroups.org

Potential novel targets for this analog fall into several key classes:

ADP-ribose Hydrolases: While known hydrolases like those in the NUDT and macrodomain families are targets, there may be other "eraser" enzymes with distinct functions or substrate specificities. rcsb.orgnih.gov

Reader Domains: Beyond known macrodomains and PAR-binding zinc fingers, other protein domains may exist that specifically recognize mono-ADP-ribose. nih.gov

Viral Proteins: Many viruses have evolved proteins, often containing macrodomains, that interact with the host's ADP-ribosylation machinery to counteract immune responses. nih.gov this compound can be used to screen for such proteins in newly identified viruses.

Metabolic Enzymes: Given its structural similarity to nucleotide precursors like ATP and NAD+, the analog could potentially interact with and modulate the activity of enzymes involved in nucleotide metabolism.

| Target Class | Biological Role | Rationale for Investigation | Reference |

|---|---|---|---|

| ADP-ribose Hydrolases (Erasers) | Reverse ADP-ribosylation, controlling signal duration. | Stable analog can trap the enzyme for identification and structural analysis. | rcsb.orgnih.gov |

| ADP-ribose Binding Proteins (Readers) | Translate the ADP-ribose mark into a downstream cellular action. | Identifies novel effector proteins in ADP-ribosylation signaling pathways. | nih.govnih.gov |

| Viral Macrodomains | Counteract host antiviral immune responses by removing ADP-ribose marks. | Acts as a tool to identify viral vulnerabilities and potential drug targets. | nih.gov |

| Poly(ADP-ribose) Polymerases (PARPs) | Catalyze the synthesis of ADP-ribose chains, primarily in DNA repair. | Can act as a competitive inhibitor to study enzyme kinetics and mechanism. | amegroups.org |

Development of Next-Generation Chemical Probes and Modulators

The core structure of this compound provides a robust scaffold for the design of more sophisticated chemical tools. The goal is to create next-generation probes and modulators with enhanced properties, such as improved cell permeability, higher binding affinity, greater selectivity, or the ability to be visualized or captured.

Chemical Probes: By chemically modifying the this compound scaffold, it can be converted into a versatile chemical probe. A common strategy involves installing a "handle" for downstream applications. For example, adding a terminal alkyne or azide (B81097) group allows the probe to be covalently linked to reporter tags (like fluorophores or biotin) via "click chemistry". nih.gov Such probes can be used in living cells to label target proteins, enabling their visualization by microscopy or their enrichment for proteomic analysis. This allows for dynamic tracking of ADP-ribose binding events in a physiological context.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing αβ-methylene ADP-ribose with high purity for in vitro studies?

- Methodological Answer : The compound can be synthesized enzymatically using ADP-ribosyltransferases (ARTs) or chemically via phosphoramidite chemistry. Enzymatic synthesis often employs recombinant PARPs (e.g., PARP1 or PARP2) with NAD⁺ analogs under controlled buffer conditions (pH 7.4–8.0, 25–37°C) . For chemical synthesis, protect ribose hydroxyl groups before introducing the methylene bridge, followed by deprotection and HPLC purification (C18 column, 0.1% TFA buffer). Validate purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. How can researchers distinguish αβ-methylene ADP-ribose from other ADP-ribose isomers in cellular assays?

- Methodological Answer : Use tandem MS (LC-MS/MS) with fragmentation patterns specific to the methylene bridge (e.g., m/z 347.22 for the parent ion). Alternatively, employ anti-ADP-ribose antibodies with cross-reactivity profiles validated against synthetic standards. Differential enzymatic digestion (e.g., using phosphodiesterases resistant to methylene bonds) can also isolate the compound .

Q. What are the primary challenges in detecting endogenous αβ-methylene ADP-ribose in mammalian cells?

- Methodological Answer : Low endogenous abundance requires enrichment strategies such as immunoprecipitation with specific antibodies or affinity resins (e.g., macrodomain-containing proteins like Af1521). Optimize cell lysis buffers to inhibit endogenous hydrolases (e.g., include ADP-ribosylhydrolase inhibitors like PJ34). Combine with SILAC (stable isotope labeling) for quantitative MS .

Advanced Research Questions

Q. How can structural differences between αβ-methylene ADP-ribose and natural ADP-ribose inform PARP inhibitor design?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina or Schrödinger Suite) comparing the methylene bridge’s rigidity with natural ADP-ribose’s flexibility can reveal binding-pocket compatibility. For example, αβ-methylene ADP-ribose’s resistance to hydrolysis makes it a stable analog for crystallizing PARP-substrate complexes (PDB ID: 3BM4). Use mutagenesis (e.g., PARP1-Gly863) to validate steric clashes or hydrogen-bonding disruptions .

Q. What experimental strategies resolve contradictions in αβ-methylene ADP-ribose’s role in PARP-dependent vs. PARP-independent signaling?

- Methodological Answer : (1) Use PARP knockout cell lines (e.g., PARP1⁻/⁻) to test residual activity. (2) Apply competitive inhibitors (e.g., olaparib) to isolate PARP-independent pathways. (3) Combine proximity ligation assays (PLA) with subcellular fractionation to map compartment-specific interactions. Contradictions may arise from non-canonical ART enzymes (e.g., ARTD8) .

Q. How can researchers validate αβ-methylene ADP-ribose’s functional relevance in disease models (e.g., cancer or neurodegeneration)?

- Methodological Answer : (1) In vivo : Use transgenic mice expressing hydrolase-resistant PARP variants to amplify endogenous levels. (2) Transcriptomics : Profile downstream targets via RNA-seq after siRNA knockdown of methylene-ADP-ribose-binding proteins (e.g., macrodomains). (3) Phenotypic assays : Measure DNA repair efficiency (e.g., comet assay) or mitochondrial dysfunction (Seahorse analyzer) in treated vs. untreated models .

Data Analysis & Technical Challenges

Q. What computational tools are available for predicting αβ-methylene ADP-ribose’s interaction networks?

- Methodological Answer : Use ADPriboDB to identify known binding partners enriched for low-complexity regions (e.g., 27% of human substrates). For novel predictions, apply machine learning tools like DeepSite or AlphaFold-Multimer to model protein-ligand interfaces. Validate with SPR (surface plasmon resonance) for kinetic binding parameters (KD, kon/koff) .

Q. How should researchers address variability in αβ-methylene ADP-ribose quantification across LC-MS platforms?

- Methodological Answer : Standardize protocols using synthetic internal standards (e.g., ¹³C-labeled analogs). Perform inter-laboratory cross-validation with shared reference samples. Use Skyline or MaxQuant for peak alignment and normalization. Report coefficients of variation (CV) for intra- and inter-assay precision .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.